

Application Notes and Protocols: BRL-42715 Synergy with β-Lactam Antibiotics

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Compound of Interest		
Compound Name:	BRL-42715	
Cat. No.:	B1260786	Get Quote

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Introduction

BRL-42715 is a potent penem β -lactamase inhibitor that demonstrates significant synergy with β -lactam antibiotics against a wide range of bacterial species, including those expressing various β -lactamase enzymes.[1][2][3][4] These enzymes are a primary mechanism of bacterial resistance to β -lactam antibiotics, and their inhibition can restore the efficacy of these crucial drugs. This document provides detailed application notes and experimental protocols for assessing the synergistic activity of **BRL-42715** with β -lactam antibiotics.

The primary mechanism of action for β -lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall peptidoglycan.[5] Resistance to β -lactams often arises from the production of β -lactamase enzymes that hydrolyze the β -lactam ring, rendering the antibiotic inactive.[6] **BRL-42715** acts as a "suicide inhibitor," irreversibly binding to and inactivating β -lactamase enzymes, thereby protecting the partner β -lactam antibiotic from degradation and allowing it to effectively inhibit cell wall synthesis.[5]

Data Presentation: Synergy of BRL-42715 with β-Lactam Antibiotics



The following tables summarize the in vitro synergistic activity of **BRL-42715** in combination with various β -lactam antibiotics against different bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs) and, where available, Fractional Inhibitory Concentration (FIC) indices. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Synergy of **BRL-42715** with Amoxicillin against β -Lactamase-Producing Enterobacteriaceae

Bacterial Species	Amoxicillin MIC (μg/mL)	Amoxicillin + BRL- 42715 (1 µg/mL) MIC (µg/mL)	Fold Reduction in MIC
Enterobacteriaceae (n=412, MIC50)	>128	2	>64
Cefotaxime- susceptible Citrobacter and Enterobacter spp. (n=48, MIC50)	>128	2	>64
Cefotaxime-resistant Citrobacter and Enterobacter spp. (n=25, MIC50)	>128	8	>16

Data sourced from Coleman et al., 1989.[1]

Table 2: Synergy of BRL-42715 with Amoxicillin against Anaerobic Gram-Negative Bacilli

Bacterial Species	Amoxicillin MIC90 (μg/mL)	Amoxicillin + BRL-42715 MIC90 (µg/mL)
β-Lactamase-producing anaerobic gram-negative rods (n=496)	256.0	2.0

Data sourced from Appelbaum et al., 1992.[7][8]



Table 3: Synergy of BRL-42715 with Piperacillin against Pseudomonas aeruginosa

Strain	Piperacillin MIC (μg/mL)	Piperacillin + Tazobactam MIC (µg/mL)	Piperacillin + BRL- 42715 MIC (μg/mL)
P. aeruginosa (plasmid-mediated β- lactamase)	>256	16	≤4
P. aeruginosa (chromosomally- mediated β- lactamase)	64	32	8

Note: While specific FIC indices for **BRL-42715** with piperacillin are not readily available in tabular format, the provided data demonstrates a significant reduction in piperacillin's MIC in the presence of **BRL-42715**, indicating synergy. Data for piperacillin/tazobactam is included for comparison.

Table 4: Synergy of **BRL-42715** with Ceftazidime against Cephalosporinase-Producing Enterobacteriaceae

Bacterial Species	Ceftazidime MIC (µg/mL)	Ceftazidime + BRL-42715 (1 µg/mL) MIC (µg/mL)
Enterobacter cloacae	64	2
Citrobacter freundii	128	4
Serratia marcescens	32	1

Note: This table provides representative data illustrating the potentiation of ceftazidime in the presence of **BRL-42715** against cephalosporinase-producing strains. **BRL-42715** has been shown to be a more efficient inhibitor of cephalosporinases compared to clavulanic acid, sulbactam, and tazobactam.[2]



Experimental Protocols Checkerboard Synergy Assay

This protocol is used to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.

Materials:

- BRL-42715
- β-lactam antibiotic of interest
- Bacterial strain to be tested
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- · Sterile pipette tips and pipettors
- Incubator (35°C)
- Spectrophotometer or microplate reader

Procedure:

- Prepare Stock Solutions: Prepare stock solutions of **BRL-42715** and the β -lactam antibiotic in a suitable solvent at a concentration at least 10 times the expected MIC.
- Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the
 turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x
 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to obtain a final inoculum of
 approximately 1.5 x 10^6 CFU/mL.
- Prepare Drug Dilutions in Microtiter Plate:
 - Add 50 μL of CAMHB to all wells of a 96-well plate.



- In the first row (Row A), add 50 μ L of the highest concentration of the β-lactam antibiotic to each well in columns 1 through 10.
- Perform serial two-fold dilutions of the β-lactam antibiotic down the columns by transferring 50 µL from Row A to Row B, and so on, down to Row H. Discard 50 µL from Row H. This will create a gradient of the β-lactam antibiotic.
- In the first column (Column 1), add 50 μL of the highest concentration of BRL-42715 to each well from Row A to Row H.
- Perform serial two-fold dilutions of BRL-42715 across the rows by transferring 50 μL from Column 1 to Column 2, and so on, across to Column 10. Discard 50 μL from Column 10. This will create a gradient of BRL-42715.
- \circ Column 11 should contain only the β-lactam antibiotic dilutions (growth control for β-lactam).
- Row H should contain only the BRL-42715 dilutions (growth control for BRL-42715).
- Well H12 should contain only CAMHB and the bacterial inoculum (positive growth control).
- Inoculate the Plate: Add 100 μL of the prepared bacterial inoculum to each well (except for a sterility control well containing only broth). The final volume in each well will be 200 μL.
- Incubation: Incubate the plate at 35°C for 18-24 hours.
- Determine MICs: After incubation, determine the MIC of each agent alone and in combination by visual inspection for turbidity or by using a microplate reader. The MIC is the lowest concentration of the drug that inhibits visible growth.
- Calculate the Fractional Inhibitory Concentration (FIC) Index:
 - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
 - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
 - FIC Index = FIC of Drug A + FIC of Drug B



• Interpret the Results:

Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4

Antagonism: FIC Index > 4

Time-Kill Curve Assay

This assay provides information on the rate of bacterial killing by an antimicrobial agent or a combination of agents over time.

Materials:

- BRL-42715
- β-lactam antibiotic of interest
- · Bacterial strain to be tested
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile culture tubes or flasks
- Shaking incubator (35°C)
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- · Agar plates for colony counting
- Spectrophotometer

Procedure:

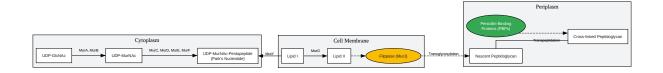
 Prepare Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase in CAMHB. Adjust the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in several flasks.



- Set up Test Conditions: Prepare flasks containing CAMHB with the following conditions:
 - No drug (growth control)
 - BRL-42715 alone (at a sub-inhibitory concentration)
 - β-lactam antibiotic alone (at its MIC or a clinically relevant concentration)
 - BRL-42715 and the β-lactam antibiotic in combination
- Incubation and Sampling: Incubate the flasks at 35°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
- Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline or PBS.
 Plate the dilutions onto appropriate agar plates.
- Incubate and Count Colonies: Incubate the plates at 35°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point.
- Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each condition.
- Interpret the Results:
 - Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
 - Indifference: A < 2-log10 change in CFU/mL at 24 hours by the combination compared with the most active single agent.
 - Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

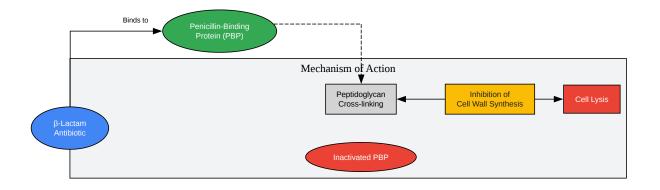
Mandatory Visualizations





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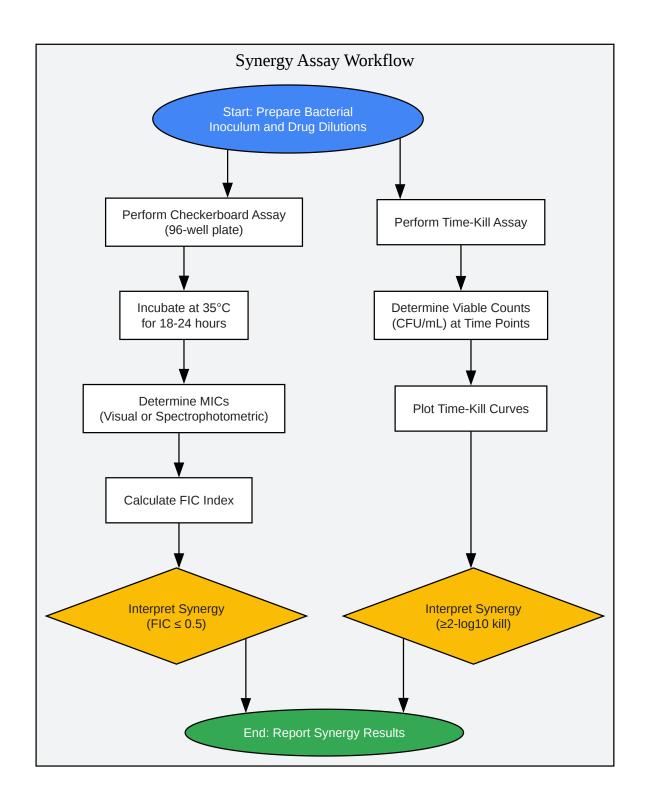
Caption: Bacterial Peptidoglycan Synthesis Pathway.



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Caption: Inhibition of Cell Wall Synthesis by β -Lactam Antibiotics.

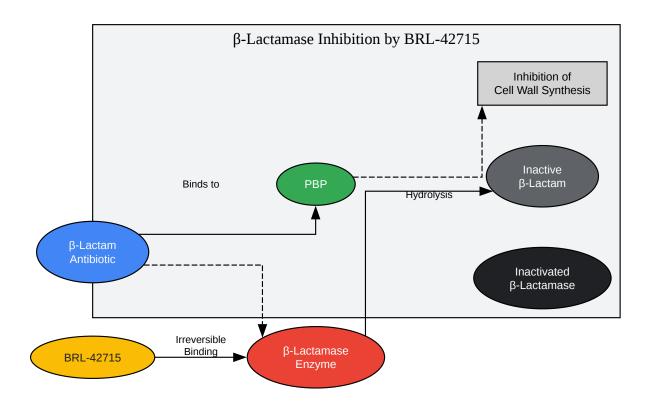




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Caption: Experimental Workflow for Synergy Assays.





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Caption: Mechanism of β -Lactamase Inhibition by **BRL-42715**.

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